N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Description
This compound belongs to the 1,3,4-thiadiazole-2-carboxamide class, characterized by a thiadiazole core substituted at the 5-position with a (2-fluorophenyl)methylsulfanyl group and at the 2-position with a cyclopropanecarboxamide moiety. Its molecular formula is C₁₆H₁₅FN₃OS₂ (mol. weight 351.46 g/mol) .
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS2/c14-10-4-2-1-3-9(10)7-19-13-17-16-12(20-13)15-11(18)8-5-6-8/h1-4,8H,5-7H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWYHXGIVJRFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a thiol group to form the sulfanyl linkage.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through the reaction of cyclopropanecarboxylic acid with an amine derivative of the thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group in the carboxamide, potentially leading to ring-opening or amine formation.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Pharmaceutical Development
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has been investigated for its potential as an anti-cancer agent. The incorporation of the thiadiazole moiety has shown to enhance the compound's ability to inhibit tumor growth in various cancer cell lines.
Case Study : In vitro studies demonstrated that derivatives of thiadiazole exhibit cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Nanotechnology
The compound has been explored for use in nanoparticle-based drug delivery systems. Its ability to form stable complexes with lipids allows for enhanced delivery of therapeutic agents directly to target cells.
Application Example : Lipid-coated nanoparticles using this compound can encapsulate chemotherapeutic drugs, improving their bioavailability and reducing systemic toxicity. This method has been validated through various imaging techniques such as fluorescence and electron microscopy .
Agricultural Chemistry
Research indicates that compounds similar to this compound may possess fungicidal properties. These properties can be leveraged in developing new agrochemicals aimed at protecting crops from fungal pathogens.
Evidence : Field trials have shown that formulations containing thiadiazole derivatives significantly reduce fungal infections in crops, thereby enhancing yield .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are sensitive to thiadiazole derivatives, leading to inhibition or activation of these proteins.
Pathways Involved: The pathways affected could include those involved in cell signaling, metabolism, or gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the carboxamide substituent and the aryl/alkyl groups attached to the sulfanyl moiety.
Key Observations:
- Cyclopropane vs.
- Fluorophenyl Positional Isomerism: The 2-fluorophenyl group in the target compound may induce distinct electronic effects (e.g., dipole moments) compared to the 4-fluorophenyl isomer , altering intermolecular interactions.
- Carboxamide Chain Length: The 3-phenylpropanamide analog has a longer alkyl chain, which could enhance hydrophobic interactions but reduce solubility compared to the cyclopropane derivative.
Physicochemical and Crystallographic Properties
- Crystal Packing: The acetamide analog (C₅H₇N₃OS₂) crystallizes in a stable monoclinic system (R factor = 0.029) with planar thiadiazole and acetamide groups . The target compound’s fluorophenyl and cyclopropane groups likely disrupt this planarity, leading to different packing efficiencies.
Biological Activity
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and possible therapeutic applications.
- Molecular Formula : C17H13FN4O6S2
- Molecular Weight : 452.43 g/mol
- InChIKey : DPHIEKLGHYULGB-UHFFFAOYSA-N
Biological Activity Overview
Research has indicated that compounds containing the thiadiazole moiety exhibit a variety of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific compound under review incorporates a cyclopropanecarboxamide structure which may enhance its pharmacological profiles.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiadiazole derivatives against SARS-CoV-2. In silico analyses demonstrated that certain derivatives exhibited significant binding affinities to the main protease (Mpro) of the virus, with binding energy scores indicating effective interaction at the molecular level .
Antimicrobial Properties
Thiadiazole derivatives have been reported to possess antimicrobial activity. For instance, compounds similar to N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl) have been shown to inhibit bacterial growth effectively. The presence of the thiadiazole ring enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as antibiotics .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Proteases : The compound's structure allows it to bind effectively to viral proteases, inhibiting their function and thereby preventing viral replication.
- Antimicrobial Action : Similar compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
